
Tert-butyl trans-3-(difluoromethyl)-4-hydroxy-pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
RAC-TERT-BUTYL (3R,4S)-3-(DIFLUOROMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a difluoromethyl group and a hydroxyl group attached to a pyrrolidine ring, with a tert-butyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of RAC-TERT-BUTYL (3R,4S)-3-(DIFLUOROMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using reagents such as difluoromethyl halides or difluoromethyl sulfonates under suitable reaction conditions.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using oxidizing agents like hydrogen peroxide or other suitable reagents.
Esterification: The tert-butyl ester functional group can be introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other industrial-scale techniques.
化学反应分析
Types of Reactions
RAC-TERT-BUTYL (3R,4S)-3-(DIFLUOROMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The difluoromethyl group can be reduced to form a methyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a methyl-substituted pyrrolidine.
Substitution: Formation of various esters or amides depending on the nucleophile used.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrrolidine derivatives.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Use in the production of specialty chemicals and materials.
作用机制
The mechanism of action of RAC-TERT-BUTYL (3R,4S)-3-(DIFLUOROMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple pyrrolidine ring without additional functional groups.
Difluoromethyl Pyrrolidine: A pyrrolidine ring with a difluoromethyl group.
Hydroxypyrrolidine: A pyrrolidine ring with a hydroxyl group.
Uniqueness
RAC-TERT-BUTYL (3R,4S)-3-(DIFLUOROMETHYL)-4-HYDROXYPYRROLIDINE-1-CARBOXYLATE is unique due to the combination of the difluoromethyl group, hydroxyl group, and tert-butyl ester functional group
属性
分子式 |
C10H17F2NO3 |
|---|---|
分子量 |
237.24 g/mol |
IUPAC 名称 |
tert-butyl (3R,4S)-3-(difluoromethyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17F2NO3/c1-10(2,3)16-9(15)13-4-6(8(11)12)7(14)5-13/h6-8,14H,4-5H2,1-3H3/t6-,7-/m1/s1 |
InChI 键 |
UVLFZLVFVGZFGG-RNFRBKRXSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)C(F)F |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylicacid](/img/structure/B13625097.png)
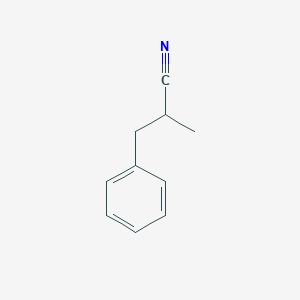

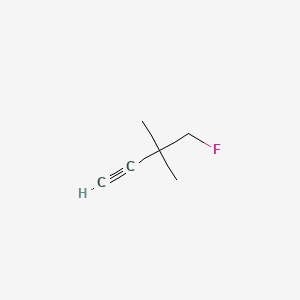

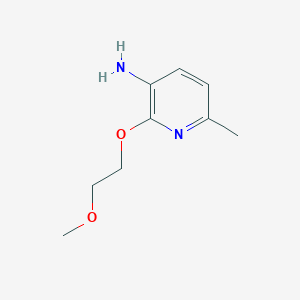


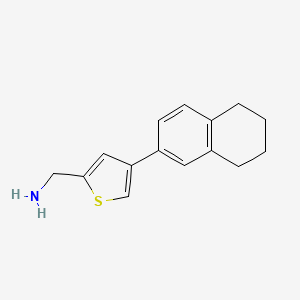
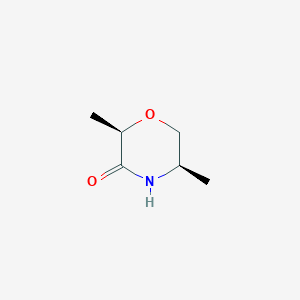
![5-Methoxybicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13625162.png)
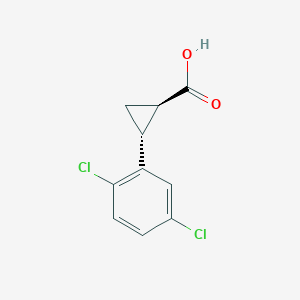
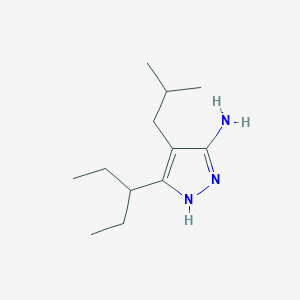
![2-{6-fluoro-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13625193.png)
